BOC-D-Leucine monohydrate
Overview
Description
BOC-D-Leucine monohydrate is not directly discussed in the provided papers. However, the papers do provide insights into the biological importance and interactions of leucine and its analogs. Leucine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolic regulation. The papers focus on the enzyme leucine aminopeptidase (blLAP) from bovine lens and its interaction with leucine analogs, which are used to study the enzyme's mechanism of action . Additionally, leucine's role in milk synthesis in bovine mammary epithelial cells is explored, highlighting its importance in milk production .
Synthesis Analysis
The synthesis of BOC-D-Leucine monohydrate is not explicitly covered in the provided papers. However, the papers do discuss the binding of leucine analogs to the active site of blLAP, which can provide insights into the synthesis of related compounds. The binding of L-leucinal and L-leucinephosphonic acid to blLAP is described, revealing the interactions between the enzyme and these analogs, which mimic the transition state of the catalytic process . These studies could inform the synthesis of BOC-D-Leucine monohydrate by providing information on how leucine analogs interact with biological molecules.
Molecular Structure Analysis
The molecular structure of BOC-D-Leucine monohydrate is not detailed in the papers. However, the structural analysis of blLAP bound to leucine analogs is provided. The high-resolution X-ray crystallography data reveal how these analogs coordinate with the active site metal ions of the enzyme, mimicking the transition state of the substrate during catalysis . This information is crucial for understanding the molecular interactions and could be relevant when considering the structure of BOC-D-Leucine monohydrate in a biological context.
Chemical Reactions Analysis
The chemical reactions involving leucine and its analogs with blLAP are discussed in the papers. The studies provide a detailed analysis of the two-metal ion mechanism of the enzyme, where the leucine analogs are used to mimic the transition state of the peptide bond cleavage during catalysis . These insights into the enzyme's mechanism could be extrapolated to understand how BOC-D-Leucine monohydrate might react in similar enzymatic or chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of BOC-D-Leucine monohydrate are not directly reported in the papers, the studies on leucine's role in milk synthesis provide information on its biological properties. Leucine is shown to promote milk protein and fat synthesis in bovine mammary epithelial cells, and its effects on the phosphorylation of mTOR signaling proteins and the expression levels of SREBP-1c are described . These findings highlight the importance of leucine in metabolic pathways and its physical and chemical properties in a biological setting.
Scientific Research Applications
1. Polymer Synthesis and Drug Delivery
BOC-D-Leucine monohydrate plays a significant role in the synthesis of amino acid-based polymers. For instance, Boc-L-leucine methacryloyloxyethyl ester (a derivative of BOC-D-Leucine monohydrate) is used in the synthesis and polymerization of chiral monomers. These polymers have unique pH-responsive properties due to the presence of primary amine moieties in their side chains. Their optical activity and self-assembling nature make them attractive candidates for drug delivery applications and the conjugation of biomolecules (Bauri, Roy, Pant, & De, 2013).
2. Copolymer Synthesis with Chiroptical Properties
The use of BOC-D-Leucine monohydrate extends to the creation of chiral copolymer series with distinctive chiroptical properties. These copolymers, synthesized through RAFT polymerization, exhibit both temperature and pH-dependent solubility behavior in aqueous solutions. Such properties are particularly valuable in the field of material science, where precise control over polymer characteristics is essential (Bauri, Pant, Roy, & De, 2013).
3. Synthesis of Amino Acid-based Gels
BOC-D-Leucine monohydrate is also pivotal in the design and synthesis of amino acid-containing cross-linked polymer gels. These gels demonstrate high mechanical strength, and their properties can be modulated by factors such as polymer concentration, cross-linking density, and solvent polarity. Such materials have potential applications in various fields, including biomedical engineering and materials science (Vaish, Roy, & De, 2015).
4. Peptide Synthesis and Modification
In peptide synthesis, BOC-D-Leucine monohydrate derivatives are used for introducing specific structural elements, such as thioamide bonds, into the peptide backbone. This modification plays a crucial role in understanding peptide structure-function relationships and developing novel peptides with enhanced biological activity (Clausen, Thorsen, Lawesson, & Spatola, 1984).
5. Electrochromic and Optical Applications
The incorporation of BOC-D-Leucine monohydrate into polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) leads to the development of amino acid-functionalized derivatives with impressive electrochromic performances. These derivatives exhibit high contrast ratios and coloration efficiencies, making them suitable for applications in electrochromic devices and optical displays (Hu et al., 2014).
Safety and Hazards
When handling BOC-D-Leucine monohydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
BOC-D-Leucine monohydrate, also known as Boc-D-Leu-OH hydrate, is an N-Boc-protected form of D-Leucine . The primary target of this compound is lactic streptococci , a group of bacteria . It acts as an auto-inhibitor of these bacteria .
Mode of Action
It is known that it acts as an auto-inhibitor of lactic streptococci . This suggests that it may interfere with the metabolic processes of these bacteria, inhibiting their growth or activity.
Biochemical Pathways
Given its role as an auto-inhibitor of lactic streptococci , it is likely that it impacts the metabolic pathways of these bacteria, potentially disrupting their ability to grow or function properly.
Result of Action
BOC-D-Leucine monohydrate has been reported to show a potent anti-seizure effect . This suggests that it may have potential therapeutic applications in the treatment of seizure disorders.
properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200937-17-3, 16937-99-8 | |
Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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